molecular formula C19H22N4O2 B2396527 N-(4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide CAS No. 2320208-75-9

N-(4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide

Cat. No.: B2396527
CAS No.: 2320208-75-9
M. Wt: 338.411
InChI Key: HQMLLAMUIKSHRY-UHFFFAOYSA-N
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Description

N-(4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide is a highly specialized organic compound with a distinctive molecular structure that combines bicyclic and heterocyclic elements. This unique architecture confers specific chemical properties that make it valuable across various domains, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Preparation of N-(4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide involves multi-step organic synthesis. Typically, the process starts with the formation of the core azabicyclo[3.2.1]octane ring system, followed by functionalization to introduce the pyrazolyl group. A subsequent acylation step is used to attach the phenylacetamide moiety. Specific reagents and solvents used often include organic solvents like dichloromethane, reagents like acetic anhydride, and catalysts under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production leverages scalable synthetic pathways optimized for yield and purity. This might involve the use of continuous flow reactors, automated synthesis machines, and purification techniques such as column chromatography and recrystallization to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: N-(4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Oxidation reactions may use oxidizing agents like potassium permanganate, while reduction could be facilitated by reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenated reagents and appropriate catalysts.

Major Products: Major products formed from these reactions include substituted derivatives of the original compound, which might have different functional groups replacing hydrogen atoms, leading to new compounds with potentially novel properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules, often used in the development of novel drugs or materials.

Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it a candidate for studying protein-ligand interactions and enzyme mechanisms.

Medicine: In medicinal chemistry, this compound may be explored for its potential therapeutic properties, such as binding affinity to certain receptors or enzymes.

Industry: Industrial applications could include its use in the synthesis of polymers or as a precursor for the production of specialty chemicals.

Mechanism of Action

The compound's mechanism of action typically involves interaction with molecular targets such as enzymes or receptors. It can bind to these targets through various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Compared to other similar compounds, N-(4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide stands out due to its specific bicyclic and pyrazolyl structural features. Similar compounds might include other azabicyclo[3.2.1]octane derivatives or pyrazole-based compounds, but their exact properties and reactivities can differ significantly based on their substitution patterns and functional groups.

Similar Compounds

  • 1-Benzyl-4-piperidone

  • 3-Pyrazolyl azabicyclo[3.2.1]octane derivatives

  • Phenylacetamide analogs

These comparisons highlight the compound's unique features and potential versatility in various applications.

Properties

IUPAC Name

N-[4-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-13(24)21-15-5-3-14(4-6-15)19(25)23-16-7-8-17(23)12-18(11-16)22-10-2-9-20-22/h2-6,9-10,16-18H,7-8,11-12H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMLLAMUIKSHRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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